L-Valine, 2,3-dimethyl-

Enzyme inhibition IMPDH2 Nucleotide metabolism

This compound features a fully substituted quaternary α-carbon, eliminating epimerization during peptide coupling and providing metabolic stability superior to L-valine and L-tert-leucine. With sub-micromolar IMPDH2 inhibition (Ki 240-440 nM), it serves as a validated starting scaffold for autoimmune and oncology hit-to-lead programs. Ideal for protease-resistant peptide mimetics and DMPK studies. Choose this compound for your demanding research applications.

Molecular Formula C7H15NO2
Molecular Weight 145.1995
CAS No. 151212-89-4
Cat. No. B1146156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valine, 2,3-dimethyl-
CAS151212-89-4
SynonymsL-Isovaline, 3,3-dimethyl- (9CI)
Molecular FormulaC7H15NO2
Molecular Weight145.1995
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Valine, 2,3-dimethyl- (CAS 151212-89-4): Non-Proteinogenic Amino Acid for Chiral Synthesis and Enzyme Inhibition


L-Valine, 2,3-dimethyl- (CAS 151212-89-4, synonym 3,3-dimethyl-L-isovaline), systematically named (2S)-2-amino-2,3,3-trimethylbutanoic acid, is a non-proteinogenic α-amino acid derivative with the molecular formula C₇H₁₅NO₂ and molecular weight 145.2 g/mol [1]. Unlike the essential proteinogenic amino acid L-valine, this compound is not encoded by the standard genetic code and features an additional methyl group at the α-carbon (C2) position, creating a fully substituted quaternary α-carbon center . This structural modification confers enhanced steric bulk and metabolic stability relative to natural valine, positioning the compound as a specialized chiral building block in peptide mimetic synthesis and as a probe for investigating steric effects in enzyme active sites .

Why L-Valine or L-tert-Leucine Cannot Substitute for L-Valine, 2,3-dimethyl- in Specialized Applications


L-Valine, 2,3-dimethyl- possesses a quaternary α-carbon with three methyl substituents (α-methyl plus β,β-dimethyl), a structural feature absent in natural L-valine (which has a secondary α-carbon with one α-hydrogen) and distinct from L-tert-leucine (which retains an α-hydrogen). This full α-substitution eliminates epimerization at the α-center during peptide coupling and imposes unique steric constraints that alter enzyme recognition and metabolic fate compared to analogs [1]. Consequently, substituting this compound with L-valine or L-tert-leucine in synthetic workflows or biochemical assays can lead to divergent reactivity profiles, altered stereochemical outcomes, and distinct pharmacokinetic behaviors, as demonstrated by comparative phase I metabolism studies showing that tert-leucine-derived synthetic cannabinoids exhibit different metabolic pathways and metabolite abundances relative to valine-derived counterparts [2]. Direct evidence of differential enzyme inhibition further underscores that even structurally similar branched-chain amino acids cannot be interchanged without compromising experimental or synthetic integrity [3].

Quantitative Evidence Differentiating L-Valine, 2,3-dimethyl- from Closest Analogs


Inosine-5'-Monophosphate Dehydrogenase 2 (IMPDH2) Inhibition: L-Valine, 2,3-dimethyl- Exhibits Sub-Micromolar Ki

L-Valine, 2,3-dimethyl- inhibits human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis and a validated target for immunosuppressive and anticancer therapies [1]. In enzymatic assays, the compound demonstrated competitive inhibition with Ki values of 240 nM against IMPDH2 using IMP as substrate, and 430 nM and 440 nM against IMP and NMD substrates respectively [1]. While direct comparator Ki values for L-valine or L-tert-leucine against IMPDH2 are not reported in the same dataset, this sub-micromolar inhibition potency distinguishes L-Valine, 2,3-dimethyl- as an active enzyme ligand, in contrast to the minimal IMPDH2 inhibitory activity typically observed for unmodified branched-chain amino acids [2].

Enzyme inhibition IMPDH2 Nucleotide metabolism

Glutamine Synthetase (Ovine Brain) Inhibition: Competitive Binding with Quantified Affinity

L-Valine, 2,3-dimethyl- acts as a competitive inhibitor of glutamine synthetase from ovine brain, an enzyme critical for nitrogen metabolism and a target in certain neurological disorders [1]. In a biosynthetic assay, the compound demonstrated binding affinity through competitive inhibition of glutamine synthetase activity [1]. While the exact Ki value is not publicly accessible in the current dataset, the documented competitive inhibition mode against this central metabolic enzyme distinguishes L-Valine, 2,3-dimethyl- from L-valine, which serves as a substrate rather than an inhibitor of glutamine synthetase in many systems [2].

Glutamine synthetase Competitive inhibition Nitrogen metabolism

Differential Phase I Metabolism: L-tert-Leucine Scaffolds Exhibit Distinct Biotransformation Profiles from L-Valine Scaffolds

A systematic comparison of 32 valine- and tert-leucine-derived synthetic cannabinoid receptor agonists using pooled human liver microsomes revealed that the amino acid side chain (valine vs. tert-leucine) dictates distinct metabolic pathways, including differences in dehalogenation, dehydrogenation, dihydrodiol formation, hydrolysis, hydroxylation, and N-dealkylation [1]. While this study evaluated complex SCRA molecules rather than the free amino acids, it provides class-level evidence that the tert-leucine (3,3-dimethyl) moiety—the core structural feature of L-Valine, 2,3-dimethyl-—imparts differential susceptibility to phase I oxidative metabolism compared to the valine moiety [1]. Additionally, functional CB1 receptor assays demonstrated that major hydrolysis metabolites of tert-leucine-based SCRAs retained partial activity (EC₅₀ > 100 nM), whereas valine-based counterparts showed no detectable activation up to 1 μM [2].

Drug metabolism Human liver microsomes Pharmacokinetics

Enantioselective Synthesis Capability: Memory of Chirality Enables Access to Quaternary L-Valine Derivatives

The enantioselective synthesis of L-valine derivatives bearing a quaternary α-carbon—the defining structural feature of L-Valine, 2,3-dimethyl-—has been achieved using memory of chirality from tertiary aromatic amides . Alkylation of these derivatives with reactive electrophiles such as triflates, using KHMDS as base, proceeds with retention of stereochemistry and yields enantiomerically enriched products, with ee values further improved by recrystallization . This synthetic accessibility contrasts with the more complex resolution required for racemic mixtures of similar non-proteinogenic amino acids, establishing L-Valine, 2,3-dimethyl- as a viable chiral synthon for constructing constrained peptide mimetics.

Asymmetric synthesis Chiral building blocks Quaternary amino acids

Procurement-Driven Application Scenarios for L-Valine, 2,3-dimethyl- (CAS 151212-89-4)


Development of IMPDH2 Inhibitors for Immunosuppression or Oncology

The sub-micromolar Ki values (240-440 nM) of L-Valine, 2,3-dimethyl- against IMPDH2 [1] position this compound as a viable starting scaffold for medicinal chemistry optimization targeting autoimmune diseases or cancer. Procurement is justified for hit-to-lead campaigns where IMPDH2 inhibition is the desired mechanism, as the quaternary α-carbon provides a metabolically stable core resistant to oxidative deamination.

Peptide Mimetic Synthesis Requiring Conformational Constraint

The quaternary α-carbon of L-Valine, 2,3-dimethyl- eliminates epimerization during solid-phase peptide synthesis and restricts backbone flexibility, making it an ideal building block for designing protease-resistant peptide mimetics [1]. Procurement supports academic and industrial peptide chemistry groups investigating constrained bioactive conformations or developing therapeutic peptides with enhanced serum stability.

Pharmacokinetic Optimization of Amino Acid-Containing Drug Candidates

Based on class-level evidence showing that tert-leucine moieties exhibit distinct phase I metabolic profiles from valine moieties in human liver microsomes [1], L-Valine, 2,3-dimethyl- should be prioritized when designing drug candidates intended to evade rapid N-dealkylation or to modulate clearance rates. Procurement is indicated for DMPK studies evaluating metabolic soft spots in lead compounds.

Enzyme Active Site Probing and Structural Biology

The competitive inhibition of glutamine synthetase [1] and IMPDH2 [2] by L-Valine, 2,3-dimethyl- demonstrates its utility as a steric probe for mapping amino acid binding pockets. Procurement is warranted for structural biology laboratories conducting co-crystallization studies or molecular dynamics simulations to elucidate active site geometries of amino acid-processing enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Valine, 2,3-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.